molecular formula C6H5ClN2O2 B1584287 3-Chloro-5-nitroaniline CAS No. 5344-44-5

3-Chloro-5-nitroaniline

Cat. No. B1584287
CAS RN: 5344-44-5
M. Wt: 172.57 g/mol
InChI Key: RXAFMJXGEACRGX-UHFFFAOYSA-N
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Description

3-Chloro-5-nitroaniline is a chemical compound with the CAS Number: 5344-44-5 . It has a molecular weight of 172.57 . It is a yellow to orange to brown or yellow-green solid .


Synthesis Analysis

The synthesis of 3-Chloro-5-nitroaniline involves refluxing the product in alcohol and ammonium sulfide in water . After adding water, the product is filtered, dried, and flash chromatographed on silica gel eluting with 10% acetone-pet ether .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-nitroaniline is C6H5ClN2O2 . The structure can be represented as 1S/C6H5ClN2O2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H,8H2 .


Physical And Chemical Properties Analysis

3-Chloro-5-nitroaniline has a boiling point of 332.7±22.0 °C and a density of 1.494±0.06 g/cm3 . It is stored at room temperature and is a yellow to orange to brown or yellow-green solid .

Scientific Research Applications

Environmental Impact and Degradation

3-Chloro-5-nitroaniline, like its analogs, is used in various industrial and agricultural applications, which can lead to serious environmental concerns. For instance, 2-chloro-4-nitroaniline, a compound similar to 3-chloro-5-nitroaniline, has been studied for its environmental impact and degradation pathways. A study by Duc (2019) found that certain microbial strains could utilize these compounds as carbon and nitrogen sources under anaerobic conditions, highlighting the potential for bioremediation of contaminated environments.

Synthesis and Chemical Applications

3-Chloro-5-nitroaniline is also significant in the synthesis of various chemical compounds. For example, Lamotte et al. (1994) synthesized an efficient photoaffinity probe for the urea carrier, starting from commercial 4-chloro-3-nitroaniline Lamotte et al. (1994). This indicates the relevance of such compounds in the development of specialized chemical tools for biological studies.

Nonlinear Optical Characteristics

In the field of materials science, especially regarding nonlinear optical characteristics, research has been conducted on compounds related to 3-chloro-5-nitroaniline. Singh et al. (1993) explored the nonlinear optical characteristics of a binary organic system involving 3-nitroaniline-2-chloro-4-nitroaniline, demonstrating the potential for high efficiency in specific applications Singh et al. (1993).

Antibacterial Effects

Research has also been conducted on the antibacterial effects of derivatives of nitroaniline compounds. Ghazi et al. (1986) synthesized salicylanilide derivatives, including those with nitro and chloro groups, and investigated their antibacterial activity against various bacterial strains Ghazi et al. (1986). This highlights the potential use of 3-chloro-5-nitroaniline derivatives in antimicrobial applications.

Solubility and Thermodynamics

The solubility and thermodynamic properties of 3-chloro-5-nitroaniline in various solvents have been studied, providing insight into its chemical behavior and applications. Xu and Wang (2019) conducted a study on the solubility measurement and thermodynamic model correlation of 2-chloro-5-nitroaniline, shedding light on its behavior in different chemical environments Xu and Wang (2019).

Safety And Hazards

3-Chloro-5-nitroaniline is considered hazardous. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding dust formation .

Relevant Papers Relevant papers related to 3-Chloro-5-nitroaniline can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and similar products .

properties

IUPAC Name

3-chloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAFMJXGEACRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277199
Record name 3-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitroaniline

CAS RN

5344-44-5
Record name 5344-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WN White, JR Klink - The Journal of Organic Chemistry, 1977 - ACS Publications
Preparation of m-Chloro-IV-nitro-fV-methylaniline-l4C. A. m-Dinitrobenzene-14C. A cold solution of 45.0 ml of con-centrated sulfuric acid and 45.0 ml of concentrated nitric acid was …
Number of citations: 16 pubs.acs.org
K YOSHIZUMI, S Ikeda, K Goto, T MORITA… - Chemical and …, 1996 - jstage.jst.go.jp
3, 5-Di-substituted phenylcyanoguanidine derivatives with halogen, cyano, and/or nitro groups at the 3-and 5-positions of the benzene ring exhibited very strong smooth muscle …
Number of citations: 12 www.jstage.jst.go.jp
TJ Broxton, LW Deady - The Journal of Organic Chemistry, 1975 - ACS Publications
… 3-Chloro-5-nitroaniline. A solution of sodium nitrite (4.2 g) in water (5 ml) was added dropwise, … Reduction of this compound with aqueous sodium sulfide26 gave 3-chloro-5-nitroaniline, …
Number of citations: 15 pubs.acs.org
JB Liu, YX Li, XL Zhang, XW Hua, CC Wu… - Journal of agricultural …, 2016 - ACS Publications
… 2-Bromo-5-nitroaniline (1d) and 2-chloro-3-nitroaniline (1g) were synthesized according to the methods given in refs 20 and 21; 3-chloro-5-nitroaniline (1e) was prepared by referring to …
Number of citations: 42 pubs.acs.org
TJ Broxton, NW Duddy - Australian Journal of Chemistry, 1979 - CSIRO Publishing
The rate of hydrolysis of a series of substituted N-methyl-p-toluanilides has been measured in water and in the presence of cationic micelles [cetyltrimethylammonium bromide (ctab)]. A …
Number of citations: 19 www.publish.csiro.au
TJ Broxton, AC Stray - Australian Journal of Chemistry, 1982 - CSIRO Publishing
Further studies of the general acid-catalysed ionization of alkyl (E)-arylazo ethers in alcoholic solvents have been carried out. The magnitude of catalysis and the degree of proton …
Number of citations: 9 www.publish.csiro.au

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